Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate
CAS No.: 46742-14-7
Cat. No.: VC0555457
Molecular Formula: C11H14INO
Molecular Weight: 223.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46742-14-7 |
|---|---|
| Molecular Formula | C11H14INO |
| Molecular Weight | 223.23 |
| IUPAC Name | benzyl N-[(2-aminoacetyl)amino]carbamate |
| Standard InChI | InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15) |
| Standard InChI Key | DQRGLNXUZPPRPC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC(=O)NNC(=O)CN |
| Canonical SMILES | C1CNCC1COC2=CC=CC=C2I |
Introduction
Chemical Structure and Properties
Molecular Identity and Structure
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (CAS No. 46742-14-7) is characterized by a complex molecular architecture featuring three key structural components: a benzyl group, an aminoacetyl moiety, and a hydrazinecarboxylate functional group. This unique structural arrangement contributes to its diverse chemical and biological properties.
The compound's molecular identity can be summarized as follows:
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 46742-14-7 | |
| Molecular Formula | C10H13N3O3 | |
| Molecular Weight | 223.23 g/mol | |
| IUPAC Name | benzyl N-[(2-aminoacetyl)amino]carbamate | |
| MDL Number | MFCD00058603 |
The molecular structure features a benzyl group (C6H5CH2-) attached to a carbamate functionality, which is linked to a hydrazine moiety. This hydrazine group is further connected to an aminoacetyl group, creating a complex arrangement of functional groups that enables diverse chemical reactivity.
Physical and Chemical Properties
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is characterized by several key physicochemical properties that influence its behavior in various chemical and biological systems. The compound exists as a solid at room temperature and displays moderate solubility in common organic solvents such as methanol, ethanol, and dichloromethane.
The compound's chemical properties are primarily determined by its functional groups:
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The primary amine (-NH2) group of the aminoacetyl moiety can participate in various nucleophilic reactions, including acylation, alkylation, and condensation with carbonyl compounds.
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The hydrazine linkage (-NH-NH-) is particularly reactive toward electrophiles and can participate in various condensation reactions.
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The carbamate functionality provides stability to the molecule while still allowing for selective reactivity under specific conditions.
Synthesis Methods
Traditional Synthesis Routes
The synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate typically involves the reaction of benzyl chloroformate with 2-aminoacetylhydrazine under controlled conditions. This reaction is usually conducted in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.
The general reaction scheme can be represented as follows:
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Reaction of benzyl chloroformate with 2-aminoacetylhydrazine
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Neutralization of the hydrochloric acid byproduct with triethylamine
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Purification of the crude product through recrystallization or column chromatography
Modern Synthetic Approaches
Recent advances in synthetic methodologies have led to improved routes for the preparation of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. These modern approaches often employ milder reaction conditions, greener solvents, and more selective catalysts, resulting in higher yields and purer products.
One such approach involves the use of a continuous flow process for the industrial-scale production of this compound. This method ensures consistent quality and yield through precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactivity
Types of Reactions
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate can participate in various chemical transformations due to its multiple reactive functional groups. Some of the key reaction types include:
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Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides, often using reagents such as potassium permanganate or hydrogen peroxide.
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Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce various functional groups in the molecule, leading to hydrazine derivatives.
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Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions, typically using reagents like alkyl halides or acyl chlorides.
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Condensation Reactions: The primary amine group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Reaction Mechanisms
The reaction mechanisms involving Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate are diverse and depend on the specific transformation being considered. For example, in palladium-catalyzed reactions involving related hydrazine derivatives, the mechanism often involves oxidative addition, transmetallation, and reductive elimination steps .
In the context of condensation reactions with carbonyl compounds, the mechanism typically involves nucleophilic attack by the primary amine on the carbonyl carbon, followed by elimination of water to form an imine or Schiff base.
Applications
Research Applications
Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate serves as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. Its unique structural features make it useful for:
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Chemical Library Development: The compound can be modified at multiple positions to create diverse chemical libraries for screening in drug discovery programs.
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Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules, such as heterocycles with potential pharmaceutical applications.
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Structure-Activity Relationship Studies: Derivatives of this compound can be prepared to explore structure-activity relationships in biological systems.
Industrial Applications
In industrial settings, Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate finds applications in:
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Production of Specialty Chemicals: The compound serves as a starting material for the synthesis of specialty chemicals with various industrial applications.
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Material Science: It contributes to the development of functional materials with specific properties.
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Chemical Reagents: It may be used as a reagent in various chemical transformations due to its unique reactivity profile.
Structure-Activity Relationships
The biological activity of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate and its derivatives is influenced by their structural features. Key structure-activity relationships include:
The exploration of these structure-activity relationships can guide the rational design of more potent and selective derivatives for specific biological applications.
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate, including:
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Benzyl 2-[(2-aminoacetyl)amino]acetate: This compound (C11H14N2O3) is structurally related but features an amino linkage instead of a hydrazine group .
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Benzyl 2-azidoethylcarbamate: This compound (C10H12N4O2) contains a carbamate group similar to the target compound but includes an azide functionality instead of the aminoacetyl hydrazine moiety .
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Benzyl 2-aminoacetate: This simpler compound (C9H11NO2) lacks the hydrazine linkage but contains the benzyl and aminoacetyl components .
Comparative Properties
A comparison of the physicochemical properties of these related compounds reveals important differences that influence their chemical reactivity and biological activity:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate | C10H13N3O3 | 223.23 | Contains hydrazine linkage |
| Benzyl 2-[(2-aminoacetyl)amino]acetate | C11H14N2O3 | 222.24 | Contains amino linkage |
| Benzyl 2-azidoethylcarbamate | C10H12N4O2 | 220.23 | Contains azide group |
| Benzyl 2-aminoacetate | C9H11NO2 | 165.19 | Lacks hydrazine linkage |
These structural differences result in distinct chemical reactivity patterns and potential biological activities, making each compound suitable for specific applications.
Recent Research Developments
Recent scientific investigations have expanded our understanding of hydrazine-containing compounds related to Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate. Of particular interest is research involving the synthesis of novel hydrazone derivatives and their application in medicinal chemistry.
A noteworthy example involves the development of indium-mediated allylation reactions followed by palladium-catalyzed carboamination of hydrazine derivatives . This synthetic approach has enabled the preparation of complex spirocyclic compounds with potential biological activities.
Additionally, research has explored the potential of similar hydrazine-containing compounds as dual inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and BACE 1 (Beta-site APP Cleaving Enzyme) . These studies suggest promising avenues for the development of multi-target directed ligands for neurodegenerative diseases.
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